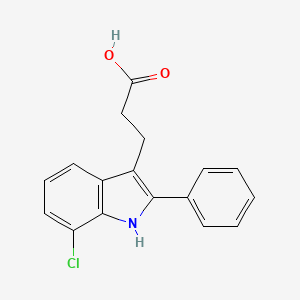![molecular formula C16H16N6O2 B2832159 N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396882-11-3](/img/structure/B2832159.png)
N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide is a complex organic compound that features a benzimidazole moiety, a morpholine ring, and a pyridazine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heterocyclic rings in its structure suggests it may exhibit diverse biological activities and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid under acidic conditions. The morpholine ring is then introduced through nucleophilic substitution reactions.
The pyridazine core can be synthesized via cyclization reactions involving hydrazine derivatives and diketones. The final step involves coupling the benzimidazole and pyridazine moieties through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole and pyridazine rings can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, particularly on any reducible functional groups present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions on the benzimidazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could lead to partially or fully reduced derivatives of the compound.
科学的研究の応用
Chemistry
In chemistry, N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide is studied for its potential as a ligand in coordination chemistry due to its multiple nitrogen atoms, which can coordinate with metal ions.
Biology
Biologically, this compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The presence of the benzimidazole ring, known for its biological activity, suggests it could interact with various biological targets.
Medicine
In medicine, it is explored for its potential therapeutic applications. Its structure suggests it could inhibit enzymes or receptors involved in disease pathways, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties due to its heterocyclic structure.
作用機序
The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, while the pyridazine core can interact with various biological pathways.
類似化合物との比較
Similar Compounds
- N-(1H-benzo[d]imidazol-2-yl)-2-hydroxybenzamide
- N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl) methanimines
Uniqueness
N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide is unique due to the combination of its three heterocyclic rings, which confer a distinct set of chemical and biological properties. This combination is not commonly found in other similar compounds, making it a unique candidate for various applications.
特性
IUPAC Name |
N-(1H-benzimidazol-2-yl)-6-morpholin-4-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-15(19-16-17-11-3-1-2-4-12(11)18-16)13-5-6-14(21-20-13)22-7-9-24-10-8-22/h1-6H,7-10H2,(H2,17,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDKCLKJYXYNFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2832081.png)
![N-{4-[(2-oxothiolan-3-yl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B2832082.png)
![N-(3-acetamidophenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2832084.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2832085.png)
![1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2832086.png)

![3-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1H-1,2,4-triazole](/img/structure/B2832089.png)



![2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2832098.png)
![(5S)-6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2832099.png)
